![molecular formula C11H12N4O B116273 3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile CAS No. 141363-27-1](/img/structure/B116273.png)
3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile is a chemical compound that belongs to the class of imidazole derivatives. It has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Mechanism Of Action
The exact mechanism of action of 3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile has various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as exhibit antifungal and antibacterial properties. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of certain inflammatory conditions.
Advantages And Limitations For Lab Experiments
The advantages of using 3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile in lab experiments include its high purity and yield, as well as its potential as a therapeutic agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile. These include further studies on its potential as a therapeutic agent for cancer, fungal and bacterial infections, and inflammatory conditions. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, studies could also explore the synthesis of related compounds with similar or improved properties.
Synthesis Methods
The synthesis of 3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile involves the reaction of 4-cyano-3-methylimidazole with 1-methyl-2-oxopyrrolidine-3-carbaldehyde in the presence of a base. The reaction yields the desired product with high purity and yield.
Scientific Research Applications
3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile has shown potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its antitumor, antifungal, and antibacterial properties. Additionally, it has shown potential as an inhibitor of certain enzymes, such as xanthine oxidase and acetylcholinesterase.
properties
CAS RN |
141363-27-1 |
---|---|
Product Name |
3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile |
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile |
InChI |
InChI=1S/C11H12N4O/c1-14-4-3-8(11(14)16)5-10-13-7-9(6-12)15(10)2/h5,7H,3-4H2,1-2H3/b8-5- |
InChI Key |
UQNCYMPLTIPEHP-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CC/C(=C/C2=NC=C(N2C)C#N)/C1=O |
SMILES |
CN1CCC(=CC2=NC=C(N2C)C#N)C1=O |
Canonical SMILES |
CN1CCC(=CC2=NC=C(N2C)C#N)C1=O |
synonyms |
3-methyl-2-[(Z)-(1-methyl-2-oxo-pyrrolidin-3-ylidene)methyl]imidazole- 4-carbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.